molecular formula C10H21N B2945986 (2R)-2-Cycloheptylpropan-1-amine CAS No. 2248201-17-2

(2R)-2-Cycloheptylpropan-1-amine

Cat. No.: B2945986
CAS No.: 2248201-17-2
M. Wt: 155.285
InChI Key: WJPOHVQEJUUJJY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Cycloheptylpropan-1-amine is an organic compound with a unique structure featuring a cycloheptyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Cycloheptylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cycloheptanone, which undergoes a reductive amination process.

    Reductive Amination: Cycloheptanone is reacted with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the corresponding amine.

    Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase are employed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Cycloheptylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

(2R)-2-Cycloheptylpropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Cycloheptylpropan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Cycloheptylpropan-1-amine: The enantiomer of the compound, which may have different biological activities.

    Cycloheptylamine: A simpler analog with a cycloheptyl group attached to an amine.

    2-Cycloheptylpropan-1-ol: An alcohol analog with similar structural features.

Uniqueness

(2R)-2-Cycloheptylpropan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and other analogs. This uniqueness makes it valuable in the development of enantioselective drugs and catalysts.

Properties

IUPAC Name

(2R)-2-cycloheptylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPOHVQEJUUJJY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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